molecular formula C8H17O3P B14657473 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane CAS No. 38206-24-5

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Cat. No.: B14657473
CAS No.: 38206-24-5
M. Wt: 192.19 g/mol
InChI Key: ZVWZJPWCARTESN-UHFFFAOYSA-N
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Description

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing both oxygen and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane typically involves the reaction of phosphorus trichloride with ethylene glycol in the presence of a base, followed by the introduction of ethoxy groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted dioxaphospholanes, depending on the specific reaction and reagents used.

Scientific Research Applications

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, or as a catalyst in certain chemical reactions. The pathways involved often include the formation of intermediate species that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in structure but contains a chlorine atom instead of an ethoxy group.

    2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boron atom instead of phosphorus and a methoxy group instead of an ethoxy group.

    2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine: Contains a pyridine ring and a boron atom instead of phosphorus.

Uniqueness

2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is unique due to its specific combination of ethoxy groups and a dioxaphospholane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research.

Properties

CAS No.

38206-24-5

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

IUPAC Name

2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

InChI

InChI=1S/C8H17O3P/c1-6-9-12-10-7(2,3)8(4,5)11-12/h6H2,1-5H3

InChI Key

ZVWZJPWCARTESN-UHFFFAOYSA-N

Canonical SMILES

CCOP1OC(C(O1)(C)C)(C)C

Origin of Product

United States

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